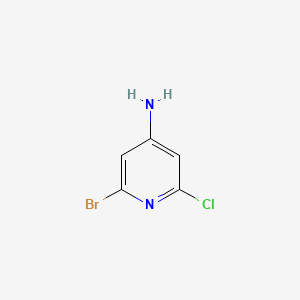

2-Bromo-6-chloropyridin-4-amine

Description

Significance in Organic Synthesis and Heterocyclic Chemistry

The carbon-halogen bond in these compounds serves as a versatile functional handle, enabling a wide array of chemical transformations. nih.gov Halogenated pyridines are frequently employed as starting materials in nucleophilic substitution and cross-coupling reactions, providing a scaffold for the construction of more intricate heterocyclic and macrocyclic structures. eurekalert.org The ability to selectively introduce different substituents onto the pyridine (B92270) core is crucial for the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The differential reactivity of various halogens (e.g., bromine vs. chlorine) on the same pyridine ring allows for chemoselective reactions, a powerful strategy for building molecular complexity in a controlled manner. rsc.org

Overview of the Research Landscape for 2-Bromo-6-chloropyridin-4-amine

This compound, with its distinct arrangement of a bromine atom, a chlorine atom, and an amine group on the pyridine ring, presents a unique set of reactive sites. This trifunctional nature makes it a particularly interesting substrate for synthetic chemists. Current research indicates its primary role as a key intermediate in the synthesis of more complex molecules. bldpharm.combldpharm.com The presence of both bromine and chlorine allows for sequential, selective functionalization. For instance, palladium-catalyzed cross-coupling reactions can be directed to the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations. rsc.org

Scope and Objectives of Academic Investigations

Academic investigations into this compound and its derivatives are largely focused on leveraging its synthetic versatility. The primary objective is to utilize this compound as a foundational element for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. Researchers are exploring its utility in creating libraries of substituted pyridines to screen for biological activity. rsc.org The strategic placement of the amino group, along with the two different halogens, offers a template for creating diverse structures through reactions like amination, Suzuki coupling, and Sonogashira coupling.

Detailed Research Findings

The practical application of this compound is best illustrated through specific examples from the chemical literature. The following tables summarize key reactions and transformations involving related dihalogenated pyridine systems, highlighting the chemoselectivity that is central to their utility.

Table 1: Chemoselective Cross-Coupling Reactions of Dihalogenated Pyridines

This interactive table showcases the selective reactivity of dihalogenated pyridines in palladium-catalyzed cross-coupling reactions. Users can filter by reaction type to see specific examples.

| Starting Material | Reagent | Catalyst / Conditions | Product | Yield (%) | Reference |

| 2-Bromo-6-chloropyridine (B1266251) C-nucleoside | Phenylboronic acid (0.9 equiv) | Pd(PPh₃)₄, 60 °C | 6-Chloro-2-phenylpyridine C-nucleoside | 63 | rsc.org |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (3 equiv) | Pd(PPh₃)₄, 100 °C | 2,6-Diphenylpyridine C-nucleoside | 95 | rsc.org |

| 6-Bromo-2-chloropyridine C-nucleoside | Tributyl(2-pyridyl)stannane | PdCl₂(PPh₃)₂ | 2-Chloro-6-(2-pyridyl)pyridine C-nucleoside | 82 | rsc.org |

| 2-Bromo-6-chloropyridine | Triisopropylborate | n-BuLi, THF, -78 °C to RT | (6-Chloropyridin-2-yl)boronic acid | 73.6 |

Table 2: Synthesis of Substituted Pyridines from Dihalogenated Precursors

This table provides examples of how dihalogenated pyridines are used to create various substituted derivatives, a common strategy in the synthesis of new chemical entities.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine (B144722) | Methylamine (B109427) | High pressure and temperature | 2-Bromo-6-methylaminopyridine | 54.1 | georgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature | 2,6-Dimethylaminopyridine | 37.7 | georgiasouthern.edu |

| 3-Bromo-2-chloropyridine | Benzyl alcohol | NaH | 2-Benzyloxy-3-bromopyridine | High | koreascience.kr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloropyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUOIBVCAZEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-59-9 | |

| Record name | 2-bromo-6-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloropyridin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic substitution and more susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. uoanbar.edu.iq The substituents on 2-Bromo-6-chloropyridin-4-amine further modulate this intrinsic reactivity.

In nucleophilic substitution reactions involving dihalogenated pyridines, the relative reactivity of the halogen atoms is a crucial factor. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, nucleophilic substitution occurs preferentially at the bromine-bearing carbon. For instance, in related dihalopyridine systems, the substitution of bromine can be achieved under milder conditions (e.g., lower temperatures) than the substitution of chlorine, which often requires more forcing conditions like elevated temperatures or stronger nucleophiles.

However, studies on closely related C-nucleoside derivatives of bromo-chloropyridines have shown that nucleophilic substitutions can be unselective, often yielding mixtures of products. rsc.org This suggests that while the inherent reactivity difference between bromine and chlorine exists, other factors such as the specific nucleophile, solvent, and reaction conditions can lead to a loss of selectivity.

The amino group (-NH₂) at the C4 position is a powerful electron-donating group. This has two major, opposing effects on the ring's reactivity.

Towards Electrophilic Substitution : The amino group strongly activates the pyridine ring for electrophilic substitution. Electron-donating groups facilitate such reactions, which are otherwise very difficult on an un-substituted pyridine ring. uoanbar.edu.iqmsu.edu The directing effect of the amino group is towards the ortho positions (C3 and C5). Therefore, electrophilic attack on this compound would be expected to occur at the C3 or C5 positions. However, it is important to consider that under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonated group is strongly electron-withdrawing and deactivating, making electrophilic substitution significantly more difficult. uoanbar.edu.iq

Towards Nucleophilic Substitution : The electron-donating nature of the amino group increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic aromatic substitution. cymitquimica.com This effect counteracts the activation provided by the ring nitrogen at the C2 and C6 positions. Despite this deactivation, the inherent susceptibility of the C2 and C6 positions to nucleophilic attack means that these reactions are still primary pathways for the functionalization of this molecule.

Cross-Coupling Chemistry of Halogenated Aminopyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of halogenated pyridines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A key feature of the cross-coupling chemistry of this compound is the potential for chemoselectivity. The difference in reactivity between the C-Br and C-Cl bonds is more pronounced and easier to control in palladium-catalyzed processes than in traditional nucleophilic substitutions. The oxidative addition step in the catalytic cycle is typically much faster for C-Br bonds than for C-Cl bonds.

This reactivity difference has been exploited to achieve selective functionalization. For example, in Suzuki-Miyaura cross-coupling reactions performed on a similar 2-bromo-6-chloropyridine (B1266251) C-nucleoside, using a limited amount of the boronic acid reagent (0.9 equivalents) and a palladium catalyst [Pd(PPh₃)₄] at a moderate temperature (60 °C) resulted in the selective substitution of the bromine atom, leaving the chlorine atom intact. rsc.org Increasing the amount of boronic acid and the temperature led to the substitution of both halogens. rsc.org This demonstrates that the bromine at C2 is the more reactive site, and its selective transformation is readily achievable by controlling the reaction stoichiometry and conditions. rsc.org

| Reaction | Halopyridine Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield | Ref |

| Suzuki-Miyaura | 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (0.9 equiv.) | Pd(PPh₃)₄ | K₂CO₃, Toluene, 60°C, 12h | 6-Chloro-2-phenylpyridine C-nucleoside | 63% | rsc.org |

| Suzuki-Miyaura | 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ | K₂CO₃, Toluene, 100°C, 12h | 2,6-Diphenylpyridine C-nucleoside | 95% | rsc.org |

| Hartwig-Buchwald | 6-Chloro-2-phenylpyridine C-nucleoside | LiN(SiMe₃)₂ | Pd₂(dba)₃, CyJohnPhos | THF, 60°C, 12h | 6-Amino-2-phenylpyridine C-nucleoside | 91% | rsc.org |

This table is based on data for a closely related 2-bromo-6-chloropyridine C-nucleoside derivative to illustrate the principles of chemoselective cross-coupling.

Beyond arylboronic acids used in Suzuki reactions, halogenated aminopyridines can react with a variety of other organometallic reagents. These include organozinc reagents in Negishi coupling, organotin reagents in Stille coupling, and organoaluminum reagents. For instance, a mono-substituted 6-chloro-2-phenylpyridine C-nucleoside, formed from the initial selective Suzuki coupling at the bromine site, was further reacted with trimethylaluminum (B3029685) using a palladium catalyst to install a methyl group at the C6 position in excellent yield. rsc.org This sequential, site-selective coupling demonstrates the versatility of these intermediates in building molecular complexity.

Transformations Involving the Amino Functionality

The amino group at the C4 position is itself a site for various chemical transformations, expanding the synthetic utility of the molecule. smolecule.com These reactions can be used to introduce new functional groups or to protect the amine during other reaction steps. evitachem.com

A common transformation is the protection of the amino group, for example, as a tert-butoxycarbonyl (Boc) carbamate. organic-chemistry.org This is often necessary to prevent side reactions at the amino group or to modify its electronic influence on the pyridine ring during subsequent synthetic steps. The Boc group is stable to many basic and nucleophilic conditions used for cross-coupling but can be readily removed under acidic conditions. organic-chemistry.org

Furthermore, the amino group can undergo reactions such as acylation, alkylation, and diazotization, followed by Sandmeyer-type reactions to introduce a wide range of other substituents. The amino group can also direct metallation at the ortho positions (C3 and C5), providing another route for functionalization, although this can be competitive with the reactivity of the existing halogen atoms.

Formation of Amine Derivatives

The halogen substituents on the this compound core are susceptible to nucleophilic aromatic substitution, providing a direct route to various amine derivatives. The relative reactivity of the C-Br versus the C-Cl bond is a key consideration in these transformations. Generally, the bromine atom is a better leaving group than the chlorine atom due to its lower bond dissociation energy.

In related dihalogenated pyridines, such as 2-bromo-6-chloro-4-methylpyridine, nucleophilic substitution occurs preferentially at the 2-position, displacing the bromide. For instance, reaction with aqueous ammonia (B1221849) at elevated temperatures leads to the formation of 2-amino-6-chloro-4-methylpyridine. Similarly, studies on 2,6-dibromopyridine (B144722) show that mono-amination can be achieved under controlled conditions to produce 2-bromo-6-alkylaminopyridines. georgiasouthern.edu These reactions are often catalyzed by copper or palladium complexes to improve efficiency and selectivity, though metal-free methods have also been developed. georgiasouthern.edursc.org

For this compound, the 4-amino group is expected to activate the ring towards electrophilic substitution but can also influence the sites of nucleophilic attack. The general expectation is that the more labile C-Br bond at the C-2 position would be the primary site for substitution by amines. This allows for the synthesis of unsymmetrical 2,6-disubstituted 4-aminopyridines. The reaction conditions, such as temperature, pressure, and the choice of catalyst, can be tuned to control the extent of substitution, potentially allowing for sequential displacement of first the bromine and then the chlorine atom under harsher conditions. georgiasouthern.edu

Table 1: Nucleophilic Amination of Halogenated Pyridines (Data based on related compounds)

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 2-Bromo-6-chloro-4-methylpyridine | NH₃ (aq.) | 120°C, 24 hrs | 2-Amino-6-chloro-4-methylpyridine | 45% | |

| 2,6-Dibromopyridine | Methylamine (B109427) | High pressure and temperature | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature | 2,6-Dimethylaminopyridine | 37.7% | georgiasouthern.edu |

Diazotization and Subsequent Conversions

The primary aromatic amino group at the 4-position of this compound is a versatile functional handle that can be chemically modified via diazotization. uni.lu This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄), at low temperatures. byjus.com

The process begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's nitrogen atom then attacks the nitrosonium ion, and after a series of proton transfer and dehydration steps, a diazonium salt is formed. byjus.com

Mechanism of Diazotization

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Protonation and Formation of Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

Attack by Amine: Ar-NH₂ + NO⁺ → Ar-N⁺H₂-NO

Deprotonation and Rearrangement: Ar-N⁺H₂-NO → Ar-NH-NO + H⁺

Protonation and Dehydration: Ar-NH-NO + H⁺ → Ar-N=N-OH + H⁺ → Ar-N⁺≡N + H₂O

The resulting 2-bromo-6-chloro-4-diazoniopyridine salt is a highly useful intermediate. Although often unstable, it can be immediately used in subsequent in situ reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of functionalities that are difficult to install directly, including:

Halogens: -Cl, -Br, -I (using CuCl, CuBr, KI)

Cyano group: -CN (using CuCN)

Hydroxyl group: -OH (by warming in water)

Fluoro group: -F (via the Balz-Schiemann reaction using HBF₄)

This synthetic pathway provides access to a broad range of 4-substituted-2-bromo-6-chloropyridines, making the parent amine a valuable building block in medicinal and materials chemistry. smolecule.com

Oxidative and Reductive Manipulations of the Halogenated Pyridine Core

Beyond substitution reactions, the this compound scaffold can undergo transformations involving oxidation or reduction, targeting either the halogen substituents or the pyridine ring itself.

Reductive Manipulations: Reductive dehalogenation offers a method to selectively or completely remove the bromo and chloro substituents. The C-Br bond is generally more susceptible to reduction than the C-Cl bond. Various methods are available for the hydrodehalogenation of halopyridines:

Catalytic Hydrogenation: Using hydrogen gas with a palladium catalyst (e.g., Pd/C) can reduce the C-X bonds. However, care must be taken as the pyridine ring itself can be reduced to a piperidine (B6355638) ring under harsh conditions.

Metal-Catalyzed Hydride Transfer: Systems like palladium(II) acetate (B1210297) with polymethylhydrosiloxane (B1170920) (PMHS) or sodium borohydride (B1222165) in the presence of a palladium catalyst are effective for the chemoselective reduction of aryl chlorides and bromides at room temperature. msu.eduresearchgate.net These conditions are often compatible with other functional groups like amines and esters. msu.edu

Dissolving Metal Reduction: Reagents like nickel-aluminum alloy in basic solution can be used for reductive dehalogenation, typically replacing the halogen with a hydrogen atom. nih.gov

The choice of reagent and reaction conditions can potentially allow for the selective removal of the bromine atom over the chlorine, yielding 6-chloro-pyridin-4-amine, or the removal of both halogens to produce pyridin-4-amine.

Oxidative Manipulations: Oxidative reactions can target the pyridine nitrogen or the substituents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide group alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. For instance, N-oxidation can facilitate certain nucleophilic substitutions. researchgate.net

Oxidative Dehalogenation/Coupling: In the context of transition-metal catalysis, oxidative addition of the C-Cl or C-Br bond to a low-valent metal center (e.g., Rh(I), Pd(0)) is a key step in many cross-coupling reactions. This process involves the formal oxidation of the metal. While not a manipulation of the pyridine core in isolation, it is a fundamental oxidative process that enables further functionalization.

Direct oxidation of the amine group to a nitro group is also a possibility, typically requiring strong oxidizing agents, though this may be complicated by the presence of the sensitive halogen substituents.

Derivatives, Analogues, and Advanced Structural Architectures Incorporating 2 Bromo 6 Chloropyridin 4 Amine

Synthesis of Substituted Aminopyridine Analogues and Isomers

The inherent reactivity of the pyridine (B92270) core in 2-bromo-6-chloropyridin-4-amine, particularly at the halide positions, makes it a valuable precursor for a variety of substituted aminopyridine analogues. These derivatives are synthesized through targeted reactions that modify the pyridine ring to introduce new functional groups, leading to compounds with tailored electronic and steric properties.

Alkylaminopyridine Derivatives

Alkylaminopyridine derivatives are a key class of compounds synthesized to act as ligands in coordination chemistry. Although direct synthesis from this compound is not extensively detailed in the available literature, the synthesis of structurally related compounds such as 2-Bromo-6-methylaminopyridine (Am1) and 2-Bromo-6-ethylaminopyridine (Am2) from 2,6-Dibromopyridine (B144722) provides a clear methodological precedent. georgiasouthern.edu These syntheses are typically achieved through amination reactions where a primary amine, such as methylamine (B109427) or ethylamine, displaces one of the bromo groups. georgiasouthern.edu These reactions are often conducted under high temperature and pressure in a pressure tube, a method adapted from microwave-assisted synthesis protocols. georgiasouthern.edu The progress of these reactions is monitored by thin-layer chromatography (TLC), and the final products are characterized using 1H and 13C NMR spectroscopy. georgiasouthern.edu

The synthesis of these mono-aminated pyridine derivatives is the first step in a broader strategy to create more complex ligand systems. georgiasouthern.edu The resulting compounds, which retain a reactive bromo group, can undergo further functionalization. georgiasouthern.edu

| Compound | Starting Material | Reagent | Yield |

| 2-Bromo-6-methylaminopyridine (Am1) | 2,6-Dibromopyridine | Methylamine | 54.1% |

| 2-Bromo-6-ethylaminopyridine (Am2) | 2,6-Dibromopyridine | Ethylamine | 52.4% |

Halo-Substituted Pyridin-3-yl C-2′-deoxyribonucleosides

The synthesis of complex organic molecules such as nucleoside analogues often utilizes halogenated pyridine precursors. Researchers have successfully prepared 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl C-2′-deoxyribonucleosides. rsc.org This was accomplished via a Heck coupling reaction between bromo-chloro-iodopyridines and a TBS-protected deoxyribose glycal. rsc.org

A key aspect of this research is the demonstration of chemoselective transformations of the resulting bromo-chloropyridine C-nucleosides. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, were found to proceed selectively at the position of the bromine atom. rsc.org For instance, the reaction of the 2-bromo-6-chloropyridine (B1266251) C-nucleoside intermediate with phenylboronic acid in the presence of a palladium catalyst resulted in the displacement of the bromine to yield the 6-chloro-2-phenylpyridine C-nucleoside. rsc.org This selectivity allows for the stepwise introduction of different substituents at the 2 and 6 positions, leading to a small library of diverse 2,6-disubstituted pyridine C-deoxyribonucleosides. rsc.org In contrast, nucleophilic substitution reactions on these intermediates were generally unselective, yielding mixtures of products. rsc.org

Application as a Core Structure in Complex Organic Synthesis

The this compound scaffold is not only a precursor for simple derivatives but also serves as a fundamental building block in the assembly of intricate molecular systems designed for specific functions in materials science and synthetic methodology.

Scaffolded Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear, multimetallic complexes stabilized by surrounding ligand molecules, which exhibit unique magnetic properties when formed with paramagnetic metal ions. georgiasouthern.edu The synthesis of stable EMACs is challenging due to the weakness of many metal-metal bonds and the specific ligand requirements. georgiasouthern.edu

To address this challenge, scaffolded ligands have been developed to enhance the stability of EMACs. georgiasouthern.edu The alkylaminopyridine derivatives, such as 2-Bromo-6-methylaminopyridine (Am1), are crucial intermediates in the synthesis of these scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu Specifically, Am1 is used to construct a TREN (N,N,N-tris(2-aminoethyl)amine)-based scaffolded ligand. georgiasouthern.edu The synthetic goal is to attach three Am1 molecules to a central TREN molecule, creating a "claw-like" configuration that can effectively bind and stabilize a linear chain of metal atoms. georgiasouthern.edu This approach aims to combine the stabilizing properties of aminopyridine ligands with the conformational rigidity of the TREN scaffold to produce more robust EMAC complexes. georgiasouthern.edu

Convertible Isocyanides for Multicomponent Reactions (MCRs)

While not directly synthesized from this compound, the closely related compound 2-bromo-6-isocyanopyridine (B2597283) has been identified as a highly effective convertible isocyanide for use in multicomponent reactions (MCRs). organic-chemistry.org This reagent exhibits a combination of sufficient nucleophilicity and good leaving group capacity of the resulting amide moiety under both acidic and basic conditions. organic-chemistry.org Its stability, ease of handling, and solubility in common solvents make it a versatile tool in combinatorial chemistry. organic-chemistry.org The utility of 2-bromo-6-isocyanopyridine has been demonstrated in the Ugi four-component reaction, yielding products in moderate to excellent yields, and in the efficient two-step synthesis of the potent opioid carfentanil. organic-chemistry.org

Design and Synthesis of Novel Polysubstituted Pyridine Systems

The development of novel polysubstituted pyridine systems is a significant area of research, and halogenated pyridines are key starting materials for these syntheses. The differential reactivity of the bromine and chlorine substituents in scaffolds like 2-bromo-6-chloropyridine allows for programmed, regioselective functionalization through a series of palladium-catalyzed cross-coupling reactions. rsc.org

This strategy has been effectively demonstrated in the synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides. rsc.org Starting with a 2-bromo-6-chloropyridine C-nucleoside, the more reactive C-Br bond is first targeted in a Suzuki coupling to introduce an aryl group. rsc.org The remaining C-Cl bond can then be subjected to a different transformation, such as a Sonogashira coupling to introduce an alkynyl group, a Hartwig-Buchwald amination to add an amino group, or another Suzuki coupling to add a different aryl group. rsc.org This sequential and chemoselective approach provides a powerful method for creating a diverse range of polysubstituted pyridine systems with precise control over the substitution pattern. rsc.org

Summary of Chemoselective Cross-Coupling Reactions on a Dihalopyridine Nucleoside Core rsc.org

| Reaction Type | Position | Reagents | Product Type |

| Suzuki-Miyaura | 2 (Br) | Phenylboronic acid, Pd(PPh₃)₄ | 2-Phenyl-6-chloropyridine derivative |

| Sonogashira | 2 (Cl) | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | 2-Ethynyl-6-methylpyridine derivative |

| Hartwig-Buchwald | 2 (Cl) | LiN(SiMe₃)₂, Ph₃SiNH₂, Pd catalyst | 2-Amino-6-methylpyridine derivative |

Applications of 2 Bromo 6 Chloropyridin 4 Amine in Chemical Research and Development

Role as a Key Synthetic Intermediate in Pharmaceutical Research

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups in 2-Bromo-6-chloropyridin-4-amine makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents, particularly in the realm of targeted therapy.

This compound is an essential precursor for a variety of bioactive molecules, most notably for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The structure of this compound is well-suited for building molecules that can fit into the ATP-binding site of kinases.

Research into a class of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors identified aminopyrimidine compounds as promising leads. nih.govosti.gov IRAK4 is a critical mediator in immune response pathways, and its inhibition is a therapeutic strategy for treating inflammatory diseases. nih.govnih.gov The development of these inhibitors often involves the use of di-substituted heterocyclic intermediates where an amino group is crucial for interacting with the kinase hinge region.

Similarly, the p38 MAP kinase is a validated target for inflammatory diseases, and its inhibitors often feature a substituted pyridine core. acs.orgacs.orgsci-hub.se The synthesis of these complex inhibitors frequently relies on palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to construct the final molecule. The 2-bromo-6-chloro substitution pattern on the pyridine ring is ideal for these synthetic strategies, allowing for the sequential and selective introduction of different aryl or amino groups to build the desired inhibitor scaffold. acs.org

Table 1: Bioactive Molecules and Therapeutic Targets Associated with Aminopyridine Scaffolds

| Therapeutic Target | Class of Bioactive Molecule | Role of Aminopyridine Scaffold | Relevant Research |

|---|---|---|---|

| IRAK4 | Kinase Inhibitors | Core structure for binding to the kinase hinge region, crucial for treating inflammatory disorders. | nih.govosti.govnih.gov |

| p38 MAP Kinase | Kinase Inhibitors | Central scaffold for developing inhibitors for chronic inflammatory diseases like rheumatoid arthritis. | acs.orgacs.orgsci-hub.se |

| ROS1/ALK | Dual Kinase Inhibitors | Foundation for novel inhibitors designed to overcome drug resistance in non-small cell lung cancer. | nih.gov |

| EGFR/HER2 | Dual Kinase Inhibitors | Key building block for designing inhibitors targeting multiple EGFR mutations in various solid tumors. | tandfonline.comnih.gov |

| CDK/HDAC | Dual Inhibitors | Serves as a core component in the synthesis of dual inhibitors for treating refractory solid tumors. | acs.org |

The utility of this compound as a building block in targeted research stems from its chemical reactivity and structural features. The presence of two different halogens allows for selective functionalization. For example, the bromine atom can be selectively displaced or used in a cross-coupling reaction under conditions that leave the chlorine atom intact, which can then be reacted in a subsequent step. This stepwise approach is fundamental in creating complex, highly substituted molecules designed to bind with high affinity and selectivity to specific biological targets like receptor tyrosine kinases (RTKs). nih.gov

The development of inhibitors for kinases such as p38α and c-Jun N-terminal kinase (JNK) 3 often involves the strategic modification of a pyridinylimidazole scaffold. nih.gov The synthesis of these molecules relies on the availability of appropriately substituted pyridine building blocks. The 4-amino group on this compound can form critical hydrogen bonds with the amino acid residues in the ATP-binding site of a target kinase, enhancing potency and selectivity. acs.org This makes the compound a valuable starting point for structure-based drug design, where molecules are rationally designed to fit a target's three-dimensional structure.

Utilization in Agrochemical Development

Halogenated pyridine derivatives are a well-established class of compounds in the agrochemical industry, forming the basis for many commercial herbicides, pesticides, and fungicides. chemicalbook.com

While specific examples detailing the use of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant. Pyridine-based compounds are known to be important intermediates in the synthesis of agrochemicals. chemicalbook.com For example, aminopyrimidine fungicides are effectively used against various plant pathogens like grey mould. mst.dk The synthetic versatility of this compound makes it a plausible candidate for the discovery and development of new active ingredients for crop protection. Its reactive sites allow for the attachment of various other chemical groups to modulate biological activity, selectivity, and environmental persistence.

The mode of action for many successful insecticides involves interaction with specific protein targets within the insect's nervous system. Although direct interaction studies involving this compound are not widely published, the broader class of aminopyridine derivatives has been investigated for such properties. The structural features of this compound are suggestive of potential activity, and it could serve as a scaffold for developing new molecules that target receptors or enzymes in agricultural pests.

Contributions to Materials Science Research

The applications of pyridine derivatives extend beyond the life sciences into the field of materials science. These heterocyclic compounds are used in the synthesis of functional materials such as polymers, dyes, and components for electronic devices. Commercial suppliers categorize this compound as a building block for materials science, including for the development of Organic Light-Emitting Diode (OLED) materials. bldpharm.com The pyridine ring can be incorporated into larger conjugated systems, and its electronic properties can be tuned by substituents, making it a useful component for creating novel materials with specific optical or electronic characteristics.

Synthesis of Specialized Polymers and Advanced Materials

The unique structural characteristics of this compound, featuring reactive bromine and chlorine atoms alongside an amino group on a pyridine ring, make it a valuable building block in the synthesis of specialized polymers and advanced materials. Its incorporation into polymer chains can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com

In materials science, this compound is explored for creating high-performance polymers. chemimpex.com The introduction of the halogenated pyridine moiety can lead to materials with superior mechanical properties suitable for demanding applications in industries like aerospace and automotive. The presence of both bromine and chlorine atoms offers opportunities for sequential and chemoselective modifications, allowing for the precise tuning of the final material's properties. For instance, palladium-catalyzed cross-coupling reactions can be selectively performed at the more reactive C-Br bond, followed by modifications at the C-Cl bond, enabling the synthesis of complex and multifunctional polymers. rsc.org

Applications in Electronics Research

The electronic properties of this compound make it a compound of interest in the field of electronics research. chemimpex.com Its structure can be integrated into organic electronic materials, contributing to the development of advanced components for devices like smartphones and computers. The incorporation of this pyridine derivative can influence the electrical conductivity and thermal management of these materials.

Research in this area focuses on synthesizing novel organic semiconductors and conductive polymers where the this compound unit can be a core component. The ability to functionalize the molecule at its bromine, chlorine, and amino positions allows for the fine-tuning of its electronic and physical properties to meet the specific requirements of electronic devices. This can lead to improved performance metrics, including enhanced energy efficiency and better heat dissipation in electronic components.

Employments in Biochemical and Analytical Chemistry Research

Studies Related to Enzyme Inhibition and Receptor Binding

In the realm of biochemical research, this compound and its derivatives are utilized in studies concerning enzyme inhibition and receptor binding. chemimpex.comresearchgate.net The substituted pyridine core is a common scaffold in medicinal chemistry, and understanding how modifications like bromine and chlorine atoms affect biological activity is crucial.

This compound can serve as a starting point or an intermediate in the synthesis of molecules designed to interact with specific biological targets, such as enzymes or receptors. For instance, derivatives of similar halogenated pyridines have been investigated for their potential to inhibit enzymes like cytochrome P450, which are involved in drug metabolism. smolecule.comsmolecule.com Furthermore, the structural motif is relevant in the design of ligands for various receptors. Studies on related compounds have explored their binding affinity for targets like the 5-HT6 receptor, which is implicated in cognitive processes. researchgate.net The insights gained from such research aid in understanding biological processes and in the development of new therapeutic agents. chemimpex.com

Use as a Standard in Analytical Techniques

This compound can be employed as a reference standard in various analytical techniques. chemimpex.comsmolecule.com Its well-defined chemical structure and properties make it suitable for use in methods like chromatography and mass spectrometry to ensure the accuracy and quality control of laboratory measurements. chemimpex.comsmolecule.com

In analytical chemistry, having a reliable standard is essential for the quantification and identification of related compounds in complex mixtures. The purity of this compound is typically high, often exceeding 98%, which is a critical requirement for a reference material. chemimpex.com Its distinct mass-to-charge ratio in mass spectrometry and its retention behavior in chromatography can be used to calibrate instruments and validate analytical methods. uni.lu

Theoretical and Computational Studies on 2 Bromo 6 Chloropyridin 4 Amine

Quantum Mechanical Calculations and Molecular Modeling

Quantum mechanical calculations are fundamental to modern chemical research, providing detailed information about molecular geometries, electronic properties, and spectroscopic features. For substituted pyridines, these methods are crucial for understanding how different functional groups—in this case, bromo, chloro, and amino groups—modulate the electronic environment of the aromatic ring.

The presence of two electron-withdrawing halogen atoms (bromine and chlorine) is expected to significantly decrease the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions relative to them. Conversely, the amino group at the 4-position acts as an electron-donating group through resonance, pushing electron density into the ring. DFT calculations can precisely quantify these electronic perturbations, revealing the interplay between these opposing effects on the molecule's structure and reactivity. For instance, studies on related halopyridines show that halogen substitution influences ring planarity and bond lengths, which are critical for understanding intermolecular interactions in the solid state.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is associated with nucleophilic character, while the LUMO, an electron acceptor, relates to electrophilic character. researchgate.net

For 2-bromo-6-chloropyridin-4-amine, the HOMO is anticipated to be localized primarily on the electron-rich amino group and the pyridine ring nitrogen. The LUMO is expected to be distributed across the pyridine ring, with significant contributions from the carbon atoms bonded to the electronegative bromine and chlorine atoms, marking them as potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap generally implies high chemical reactivity and low kinetic stability. ekb.eg While direct data for the target molecule is unavailable, analysis of similar compounds provides valuable context.

Interactive Table: HOMO-LUMO Energy Gaps of Analogous Compounds Data based on DFT calculations for related pyridine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference/Analogy |

|---|---|---|---|---|

| 4-Phenylpyrimidine | -6.61 | -1.41 | 5.20 | Analogous heterocyclic system researchgate.net |

| (E)-2-((2-nitrobenzylidene)amino)phenol | -6.31 | -3.12 | 3.19 | Illustrates effect of strong withdrawing groups researchgate.net |

| 1,4-dihydropyridine derivative | -5.65 | -1.42 | 4.23 | Gas phase DFT calculation ekb.eg |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and identifying reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different potential values. Red typically indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue represents areas of most positive potential (electron-poor), susceptible to nucleophilic attack. tandfonline.commdpi.com

In a MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atom of the pyridine ring and the lone pair of the exocyclic amino group. These regions are the most likely sites for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The areas around the C-Br and C-Cl bonds would also exhibit a degree of positive potential, highlighting their electrophilic character. ekb.egresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the lone pair electrons from the amino nitrogen (nN) and the pyridine ring nitrogen (nN) into the antibonding π* orbitals of the aromatic ring. Similarly, lone pairs on the halogen atoms (nBr, nCl) would also contribute to delocalization. These interactions are crucial for stabilizing the molecular structure. tandfonline.comresearchgate.net

Interactive Table: Key NBO Interactions in an Analogous Pyridine System Data based on NBO analysis of 2-chloro-6-methoxypyridine-4-carboxylic acid at the B3LYP/6-311++G(d,p) level. tandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 90.8 |

| π(C3-C4) | π(C5-N6) | 111.7 |

| π(C5-N6) | π(C1-C2) | 115.9 |

| LP(1) O10 (methoxy) | π(C5-N6) | 165.3 |

LP denotes a lone pair orbital.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those using DFT, are invaluable for elucidating reaction mechanisms at a molecular level. For this compound, which possesses two different halogen leaving groups, a key question is the site selectivity in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Computational modeling can be employed to calculate the activation energies for the substitution of the bromine versus the chlorine atom. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that bromine would be the more reactive leaving group. Computational simulations can confirm this by mapping the potential energy surface for the reaction pathway, identifying transition states, and calculating the energy barriers associated with breaking each carbon-halogen bond. researchgate.net For example, studies on the reaction of 2,6-dibromopyridine (B144722) with amines have shown that selectivity can be controlled, and computational analysis helps to understand the role of the catalyst and ligands in directing the reaction to a specific site. researchgate.net Similarly, computational studies on related imidazo[1,2-a]pyridines have been used to propose mechanisms for complex cycloaddition reactions. mdpi.com Such simulations provide a theoretical foundation for predicting the outcome of reactions and designing synthetic strategies with high regioselectivity.

Advanced Spectroscopic Characterization Techniques in Research on 2 Bromo 6 Chloropyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-bromo-6-chloropyridin-4-amine.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and structure of this compound and its derivatives. In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring provide definitive information about their chemical environment and connectivity. For instance, in a related compound, 2-bromo-6-methylaminopyridine, characteristic peaks include a methyl peak around 2.90 ppm, a broad amino peak between 4.0 and 6.0 ppm, and a triplet for the para-proton on the pyridine ring around 7.24 ppm. georgiasouthern.edu Similarly, for 2-bromo-6-ethylaminopyridine, a triplet at 1.22 ppm and a quartet at 3.23 ppm are indicative of the ethyl group. georgiasouthern.edu

¹³C NMR provides information on the carbon framework of the molecule. For 2-bromo-6-ethylaminopyridine, the ¹³C NMR spectrum shows signals at δ 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, and 14.67. georgiasouthern.edu The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative bromine and chlorine substituents, as well as the electron-donating amine group.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Aminopyridines

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Bromo-6-methylaminopyridine | ¹H | ~2.90 | - |

| ¹H | 4.0-6.0 | broad | |

| ¹H | ~7.24 | t | |

| 2-Bromo-6-ethylaminopyridine | ¹H | 1.22 | t |

| ¹H | 3.23 | q | |

| ¹³C | 14.67, 37.05, 104.17, 115.60, 127.14, 139.67, 158.94 | - |

Quantitative NMR (qNMR) for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte in solution, making it valuable for monitoring reaction progress and determining product purity. ox.ac.uk By comparing the integral of an analyte's signal to that of a known internal standard, the absolute concentration can be calculated. ox.ac.uk This method is particularly useful in complex reaction mixtures where isolation of the product is difficult. For instance, ³¹P{¹H} qNMR has been employed to monitor the progress of palladium-catalyzed cross-coupling reactions involving chloro-pyridines. rsc.org In these experiments, a relaxation delay (D1) is optimized to ensure accurate quantification. rsc.org For example, a D1 of 20 seconds was used based on the measured T1 relaxation time of the oxidative addition products. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an essential tool for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps to confirm its elemental composition. rsc.org For example, the HRMS data for a related compound, 2-bromo-6-(1H-imidazol-1-yl)pyridine, showed a calculated m/z for [M+H]⁺ of 223.9818, with a found value of 223.9816, confirming its molecular formula. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is also utilized to determine the purity of synthesized compounds, as demonstrated in the characterization of various substituted imidazo[1,2-a]pyridines. mdpi.com Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can also be calculated to aid in its identification. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.93192 | 131.8 |

| [M+Na]⁺ | 228.91386 | 136.7 |

| [M+NH₄]⁺ | 223.95846 | 137.5 |

| [M+K]⁺ | 244.88780 | 136.0 |

| [M-H]⁻ | 204.91736 | 133.0 |

| [M+Na-2H]⁻ | 226.89931 | 136.5 |

Data from PubChemLite uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The IR spectrum of a related C-nucleoside of 2-bromo-6-chloropyridine (B1266251) exhibits characteristic bands at 3376, 3267, 3098, 3059, 1574, 1548, 1486, and 1470 cm⁻¹. rsc.org These bands correspond to various stretching and bending vibrations of the functional groups within the molecule. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational wavenumbers, which are then compared with experimental FT-IR and Raman data for a comprehensive analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The electronic properties and transitions of molecules containing a chloropyridine moiety have been studied using UV-Vis spectroscopy in conjunction with time-dependent density functional theory (TD-DFT). researchgate.net These studies help to understand the electronic structure and can be used to characterize the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and crystal packing information. The crystal structure of a C-2'-deoxyribonucleoside intermediate of 2-bromo-6-chloropyridine has been determined by X-ray diffraction, which unambiguously confirmed its β-configuration. rsc.org Similarly, the structures of other complex molecules containing substituted pyridine rings have been fully characterized using single-crystal X-ray analysis. jst.go.jp

Future Directions and Emerging Research Avenues for 2 Bromo 6 Chloropyridin 4 Amine

Development of More Sustainable Synthetic Protocols for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives, while crucial for pharmaceuticals and agrochemicals, has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.govijarsct.co.in The future of pyridine synthesis is increasingly focused on the principles of green chemistry, aiming for more environmentally benign and efficient processes. nih.govscilit.com

Key strategies in this domain include the development of one-pot multicomponent reactions (MCRs), which enhance efficiency by combining multiple synthetic steps without isolating intermediates. bohrium.comresearchgate.net There is also a significant push towards using green catalysts, eco-friendly solvents like water or bio-based alternatives, and even solvent-free conditions. nih.govresearchgate.net Energy-efficient techniques such as microwave-assisted and ultrasonic-assisted synthesis are also gaining prominence. nih.govresearchgate.net For halogenated pyridines specifically, research is moving away from expensive and often toxic heavy metal catalysts, like palladium, towards more sustainable alternatives. For instance, selective copper-catalyzed C-N bond-forming reactions have been developed as a practical and efficient protocol for synthesizing 6-substituted 2-bromopyridine (B144113) compounds from 2,6-dibromopyridine (B144722). researchgate.net The development of entirely metal-free reaction systems represents another major goal in achieving a truly sustainable synthetic toolkit for these important heterocyclic compounds. bohrium.com

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Catalysts | Often relies on precious metals (e.g., Palladium). | Focus on earth-abundant metals (e.g., Copper), biocatalysts, or metal-free systems. ijarsct.co.inbohrium.comresearchgate.net |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net |

| Methodology | Multi-step sequences with intermediate isolation. | One-pot, multicomponent reactions (MCRs) for higher atom economy. bohrium.comresearchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.gov |

| Waste | Can generate significant by-products and waste streams. | Designed to minimize by-products and improve atom efficiency. researchgate.net |

Exploration of Novel Reactivity Patterns and Selectivity Control

The electron-deficient nature of the pyridine ring, combined with the directing effects of its substituents, makes its functionalization a complex challenge. rsc.orgwikipedia.org Because of the electronegative nitrogen atom, the pyridine ring typically undergoes nucleophilic substitution at the 2- and 4-positions, while electrophilic substitution is less favorable and tends to occur at the 3-position. wikipedia.orgresearchgate.net For a molecule like 2-bromo-6-chloropyridin-4-amine, the existing substituents heavily influence where new functional groups can be added.

Future research will focus on developing novel methods to control the regioselectivity of these reactions. This is crucial for synthesizing specific isomers of interest without the need for cumbersome protection-deprotection steps. Recent breakthroughs include:

C4-Selective Functionalization: Methods are being developed to specifically target the C4 position of pyridines, which has traditionally been difficult to achieve with high selectivity. thieme-connect.deyoutube.com

Meta-Selective C-H Functionalization: Gaining control over the meta-position (C3 and C5) is a significant challenge due to the inherent electronic properties of the pyridine ring. nih.govinnovations-report.comresearchgate.net Innovative strategies, such as temporary de-aromatization, are reversing the electronic properties of the ring to allow for selective meta-functionalization. innovations-report.comuni-muenster.de

Chemoselective Reactions: In di-halogenated pyridines, like bromo-chloro systems, reactions can often be directed to one halogen over the other. For example, palladium-catalyzed cross-coupling reactions can proceed with high chemoselectivity at the more reactive bromine-substituted position. researchgate.net

Understanding and mastering the interplay of steric and electronic factors will allow chemists to precisely tune the reactivity of the pyridine core, enabling the synthesis of previously inaccessible derivatives. acs.org

Table 2: Regioselectivity in Pyridine Functionalization

| Reaction Type | Position Targeted | Controlling Factors |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Inherent electronic deficiency of the pyridine ring. wikipedia.org |

| Electrophilic Aromatic Substitution | C3, C5 | Electron-rich nature of the meta-positions relative to ortho/para. wikipedia.org |

| Organometallic Cross-Coupling | C2, C4, C6 (from halopyridines) | Position of the halogen leaving group; catalyst and ligand choice. |

| Minisci-type Radical Reactions | C2, C4 | Radical precursors and reaction conditions. acs.org |

| Directed C-H Functionalization | ortho to directing group | Coordination of a catalyst to a directing group on the ring. |

| Temporary De-aromatization | meta (C3, C5) | Reversal of ring electronics via an intermediate dienamine. innovations-report.comuni-muenster.de |

Discovery of New Applications in Emerging Fields of Chemical Science

While this compound and its relatives are established intermediates in drug discovery and agrochemicals, their potential applications in other advanced scientific fields are an exciting area for future exploration. rsc.orgresearchgate.net

One promising frontier is materials science . The rigid, aromatic structure of the pyridine ring makes it an excellent candidate for incorporation into specialized polymers and functional materials. Derivatives can be designed to have enhanced thermal stability, specific electronic properties, or the ability to coordinate with metals, making them suitable for high-performance applications in coatings and electronics. ijarsct.co.in

Another emerging area is the development of novel ligands for catalysis and advanced molecular architectures . The nitrogen atom and various substituents on the pyridine ring can act as coordination sites for metal ions. This has been explored in the synthesis of ligands for Extended Metal Atom Chains (EMACs), which are molecular wires with unique magnetic and electronic properties. georgiasouthern.edu By modifying the pyridine-based ligand, researchers can fine-tune the properties of these multimetallic complexes for applications in molecular electronics and spintronics.

Advanced Computational Design of Derivatives with Tailored Properties for Specific Research Goals

The role of computational chemistry has evolved from post-synthesis analysis to a proactive tool for in silico design and screening. tandfonline.com By using sophisticated software and theoretical models, researchers can design novel derivatives of this compound with specific, tailored properties before ever stepping into a wet lab. This significantly accelerates the discovery process and reduces the cost and labor associated with synthesizing and testing new compounds. auctoresonline.org

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. It is widely used to screen virtual libraries of compounds to identify potential new drugs. elsevierpure.comnih.govnih.gov

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. researchgate.netresearchgate.net This helps researchers prioritize compounds that are more likely to be effective and safe in a biological system.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, molecular geometries, and reactivity of molecules. bohrium.com This provides fundamental insights that can guide the design of compounds with desired chemical or physical characteristics, such as specific redox potentials for applications in materials science. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand within a protein's binding site over time, providing a more accurate picture of the stability and strength of the interaction. nih.gov

By integrating these computational tools, scientists can create a feedback loop of design, prediction, and synthesis, leading to the rapid development of new pyridine derivatives optimized for specific research goals, from highly potent enzyme inhibitors to custom-designed functional materials. tandfonline.comelsevierpure.com

Table 3: Computational Methods in Pyridine Derivative Design

| Computational Method | Application in Research |

|---|---|

| Molecular Docking | Predicting binding affinity and mode to biological targets (e.g., enzymes, receptors). nih.govresearchgate.net |

| Pharmacophore Modeling | Identifying essential structural features required for biological activity to guide new designs. tandfonline.comnih.gov |

| Virtual Screening | Rapidly screening large databases of virtual compounds against a target. tandfonline.com |

| ADME/Tox Prediction | Evaluating drug-likeness, pharmacokinetic properties, and potential toxicity in silico. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and spectroscopic properties. bohrium.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of ligand-protein complexes over time. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-chloropyridin-4-amine with high purity?

- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors. For example, nucleophilic aromatic substitution (NAS) on 4-aminopyridine derivatives using bromine and chlorine sources under controlled temperatures (0–5°C) can minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Related halogenated pyridine derivatives, such as 4-Bromo-2-chlorophenylacetic acid, highlight the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (broad signal near δ 5–6 ppm).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M+ at m/z 207/209 for Br/Cl isotopic patterns).

- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

Similar methods are used for structurally related amines, such as 4-amino-2-methylpyridine .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution via SHELXT (for space-group determination) and refinement with SHELXL (for least-squares minimization) are standard. Absorption corrections (e.g., SADABS) mitigate data inconsistencies, as demonstrated in studies of analogous bromo-chloro pyrimidines .

Advanced Research Questions

Q. How can data discrepancies in crystallographic refinement of halogenated pyridines be resolved?

- Methodological Answer : Discrepancies may arise from twinning, absorption, or disorder. Strategies include:

- Twinning Detection : Use SHELXL ’s TWIN command to model twin laws.

- Absorption Correction : Apply multi-scan corrections (e.g., SADABS) to address intensity variations .

- Disordered Atoms : Refine occupancy ratios and apply restraints to bond distances/angles.

Case studies on bromo-chloro phenols illustrate these approaches .

Q. How to design experiments to study substituent effects on the reactivity of this compound?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine) to compare reactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites based on electrostatic potential maps.

- Kinetic Studies : Monitor reaction intermediates via in-situ NMR or HPLC under varying conditions (pH, temperature).

Q. What strategies mitigate competing reaction pathways during functionalization of this compound?

- Methodological Answer :

- Selective Protection : Temporarily protect the amine group (e.g., Boc or Fmoc) to direct halogen displacement at C2 or C6 positions.

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, prioritizing bromine substitution due to its lower bond dissociation energy compared to chlorine.

- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance NAS at chlorine, while non-polar solvents favor bromine reactivity.

Key Notes

- Prioritize SHELX programs for crystallography and PubChem/Acta Crystallographica for data validation.

- Cross-reference halogenation strategies with structurally similar compounds (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.